ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of 2-aminothiophene derivatives. Its core structure, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is synthesized via the Gewald reaction, involving cyclopentanone, sulfur, and ethyl cyanoacetate under basic conditions . The amino group at the 2-position is subsequently functionalized with a 2-(4-methoxyphenoxy)propanoyl moiety, introducing a methoxy-substituted aromatic ether chain.
Properties
IUPAC Name |
ethyl 2-[2-(4-methoxyphenoxy)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-4-25-20(23)17-15-6-5-7-16(15)27-19(17)21-18(22)12(2)26-14-10-8-13(24-3)9-11-14/h8-12H,4-7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSWVMSZNPJOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its antitumor effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Ethyl group : Contributes to its solubility and bioavailability.
- Cyclopentathiophene core : Known for its unique electronic properties.
- 4-Methoxyphenoxy group : May enhance lipophilicity and biological interactions.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing and proliferating.
- Inhibition of Autophagy : The compound has been shown to inhibit autophagic pathways, further contributing to its antiproliferative effects.
Case Studies
- In Vivo Studies :
- Cell Line Studies :
Comparison with Similar Compounds
Table 1: Comparison of Key 2-Aminothiophene Derivatives
Key Observations:
Substituent Diversity: The target compound’s 4-methoxyphenoxy group introduces electron-donating effects, improving solubility compared to purely aromatic substituents (e.g., 4-phenylbenzoyl in ). Halogenated analogs (e.g., 5-bromo-2-thienyl in ) exhibit increased electrophilicity, favoring interactions with nucleophilic biological targets. Thiourea derivatives () leverage hydrogen-bonding capabilities for antimicrobial activity, contrasting with the amide-based target compound.
Synthetic Routes: All derivatives originate from the ethyl 2-amino core synthesized via the Gewald reaction . Functionalization involves acylation (e.g., propanoyl in the target compound) or thiourea formation (), with reaction conditions tailored to substituent reactivity.
2-Fluorobenzoyl derivatives (e.g., compound 35 in ) are hydrolyzed to carboxylic acids for antiviral applications, highlighting the versatility of ester functionalities.
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The target compound’s methoxy group reduces lipophilicity compared to the 4-phenylbenzoyl analog (XLogP3: ~4.5 vs.
- Hydrogen Bonding: The amide and ester groups provide hydrogen-bond acceptors (HBAs: 4) and donors (HBDs: 1), similar to other derivatives .
- Metabolic Stability : Ester groups may confer susceptibility to hydrolysis, as seen in GLX351322’s moderate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
